N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1005295-27-1
Cat. No.: VC7320529
Molecular Formula: C23H17ClFN3O2
Molecular Weight: 421.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005295-27-1 |
|---|---|
| Molecular Formula | C23H17ClFN3O2 |
| Molecular Weight | 421.86 |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C23H17ClFN3O2/c1-14-19(24)5-2-6-20(14)27-22(29)18-12-16-4-3-11-26-21(16)28(23(18)30)13-15-7-9-17(25)10-8-15/h2-12H,13H2,1H3,(H,27,29) |
| Standard InChI Key | AFECQIRZJDOKMA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Introduction
1. Overview of the Compound
The compound belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds known for their biological and pharmacological activities. It features:
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A naphthyridine core, which is a bicyclic structure containing nitrogen atoms.
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Functional groups including:
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A carboxamide group at position 3.
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A fluorophenylmethyl group attached to nitrogen at position 1.
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A chloro-methylphenyl substituent on the amide nitrogen.
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These features suggest potential activity as an antimicrobial, anticancer, or enzyme-inhibiting agent based on similar compounds reported in the literature.
2. Structural Features and Chemistry
2.1. Key Functional Groups
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Amide group (-CONH-): Contributes to hydrogen bonding and polarity, enhancing solubility and interaction with biological targets.
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Fluorophenyl group: Fluorine atoms often improve metabolic stability and bioavailability.
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Chloromethylphenyl group: May influence lipophilicity and receptor binding.
2.2. Naphthyridine Core
The naphthyridine scaffold is widely studied for its role in:
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DNA intercalation.
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Enzyme inhibition (e.g., phosphodiesterases or kinases).
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Antimicrobial activity.
3. Potential Applications
3.1. Antimicrobial Activity
Compounds with similar scaffolds have demonstrated antibacterial and antifungal properties by targeting microbial DNA or enzymes essential for survival.
3.3. Enzyme Inhibition
Naphthyridine derivatives have been explored as inhibitors of enzymes like monoamine oxidase (MAO) and phosphodiesterase (PDE), which are relevant in neurodegenerative diseases.
4. Methods of Synthesis
Although no direct synthesis route is provided for this compound, related molecules are synthesized using:
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Cyclization reactions: To construct the naphthyridine ring system.
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Amide coupling reactions: For attaching the carboxamide group.
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Substitution reactions: To introduce halogens (chlorine/fluorine) into aromatic rings.
5. Analytical Characterization
Standard techniques used to confirm the structure include:
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NMR Spectroscopy: For proton () and carbon () environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For functional group identification (e.g., C=O stretch for amides).
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X-ray Crystallography: For detailed structural elucidation.
6. Related Research Findings
Table: Comparison of Similar Compounds
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